molecular formula C10H15NO4S B2601152 9-(prop-2-enoyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione CAS No. 2361657-74-9

9-(prop-2-enoyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione

Cat. No.: B2601152
CAS No.: 2361657-74-9
M. Wt: 245.29
InChI Key: LTTWABHDVFKDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(prop-2-enoyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione is a spirocyclic compound characterized by its unique structure, which includes a spiro linkage between two rings. This compound belongs to the class of spiro derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(prop-2-enoyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione can be achieved through several synthetic routes. One common method involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with appropriate reagents under controlled conditions. For instance, the reaction with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

9-(prop-2-enoyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

9-(prop-2-enoyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(prop-2-enoyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(prop-2-enoyl)-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione stands out due to its unique combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2,2-dioxo-6-oxa-2λ6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c1-2-9(12)11-4-5-15-10(7-11)3-6-16(13,14)8-10/h2H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTWABHDVFKDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOC2(C1)CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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